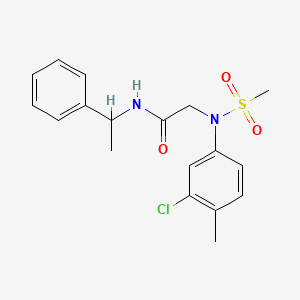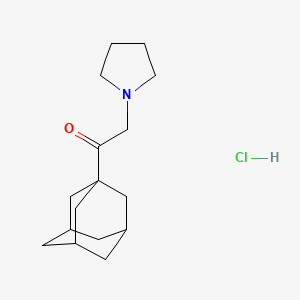
1-(1-adamantyl)-2-(1-pyrrolidinyl)ethanone hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-adamantyl)-2-(1-pyrrolidinyl)ethanone hydrochloride, also known as A-PVP, is a synthetic stimulant drug that belongs to the cathinone class. It is a white crystalline powder that is commonly used for recreational purposes due to its stimulant effects. However, A-PVP has also been studied for its potential use in scientific research due to its unique chemical properties.
作用机制
The exact mechanism of action of 1-(1-adamantyl)-2-(1-pyrrolidinyl)ethanone hydrochloride is not fully understood, but it is believed to work by blocking the reuptake of dopamine and other neurotransmitters in the brain. This leads to an increase in the levels of these neurotransmitters, which can result in feelings of euphoria and increased energy.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It can also cause feelings of anxiety, paranoia, and aggression in some users. Long-term use of this compound can lead to addiction and other negative health consequences.
实验室实验的优点和局限性
One advantage of using 1-(1-adamantyl)-2-(1-pyrrolidinyl)ethanone hydrochloride in lab experiments is its ability to produce consistent and predictable effects on the brain and body. However, there are also a number of limitations to using this compound in research, including the potential for negative health effects and the ethical issues surrounding the use of synthetic drugs in scientific studies.
未来方向
There are a number of potential future directions for research on 1-(1-adamantyl)-2-(1-pyrrolidinyl)ethanone hydrochloride, including further investigation into its mechanism of action and the effects of long-term use. Other areas of interest include the development of new synthetic drugs with similar chemical properties, and the exploration of alternative treatments for addiction and other negative health consequences associated with this compound use.
合成方法
1-(1-adamantyl)-2-(1-pyrrolidinyl)ethanone hydrochloride can be synthesized through a variety of methods, including the reaction of pyrrolidine with 1-adamantanone. The synthesis process involves the use of various reagents and solvents, and requires careful attention to detail to ensure the purity and quality of the final product.
科学研究应用
1-(1-adamantyl)-2-(1-pyrrolidinyl)ethanone hydrochloride has been studied for its potential use in scientific research, particularly in the fields of neuroscience and pharmacology. One study found that this compound had a significant effect on the release of dopamine in the brain, which is a neurotransmitter that plays a key role in reward and motivation. Other studies have investigated the effects of this compound on other neurotransmitters, such as serotonin and norepinephrine.
属性
IUPAC Name |
1-(1-adamantyl)-2-pyrrolidin-1-ylethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO.ClH/c18-15(11-17-3-1-2-4-17)16-8-12-5-13(9-16)7-14(6-12)10-16;/h12-14H,1-11H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDAJJZDSGHNTSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(=O)C23CC4CC(C2)CC(C4)C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-methoxyphenyl)-2-[(4-methylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5210302.png)
![1-[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-N-methylmethanamine](/img/structure/B5210309.png)
![N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-phenylmethanesulfonamide](/img/structure/B5210314.png)
![N-cyclohexyl-2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5210316.png)
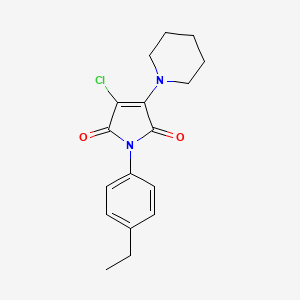
![N-(4-chlorobenzyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B5210331.png)
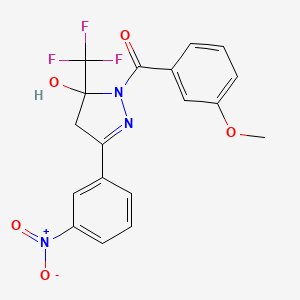
![N~2~-(3-chloro-4-methylphenyl)-N~1~-(1-isopropyl-2-methylpropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5210352.png)
![2-(4-biphenylylmethyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B5210354.png)
![3-(4-fluorophenyl)-5-{3-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5210360.png)
![5-(1-azepanylacetyl)-3-phenyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5210385.png)
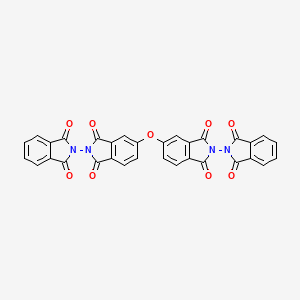
![N-(2,6-diethylphenyl)-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B5210396.png)
